2-methyl-N'-(4-nitrobenzoyl)benzohydrazide
Description
2-methyl-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C({15})H({13})N({3})O({4}) It is characterized by the presence of a benzohydrazide core substituted with a methyl group and a nitrobenzoyl group
Properties
IUPAC Name |
2-methyl-N'-(4-nitrobenzoyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)15(20)17-16-14(19)11-6-8-12(9-7-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHSQXTOBBZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves a multi-step process:
Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride (SOCl(_2)) under reflux conditions. The reaction produces 4-nitrobenzoyl chloride, which is a key intermediate.
Hydrazide Formation: The 4-nitrobenzoyl chloride is then reacted with 2-methylbenzohydrazide in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide would follow similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification steps to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl(_2)).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Reduction: 2-methyl-N’-(4-aminobenzoyl)benzohydrazide.
Substitution: Depending on the nucleophile, products can vary widely, such as N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-methyl-N’-(4-nitrobenzoyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-(4-fluorobenzoyl)benzohydrazide: Similar structure but with a fluorine substituent instead of a nitro group.
2-methyl-N’-(4-chlorobenzoyl)benzohydrazide: Contains a chlorine substituent in place of the nitro group.
Uniqueness
2-methyl-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions, making the compound useful in various chemical transformations and biological assays.
This detailed overview provides a comprehensive understanding of 2-methyl-N’-(4-nitrobenzoyl)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
